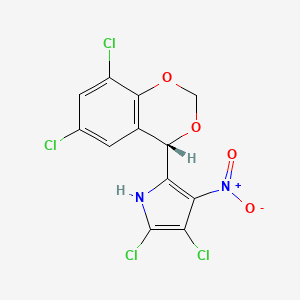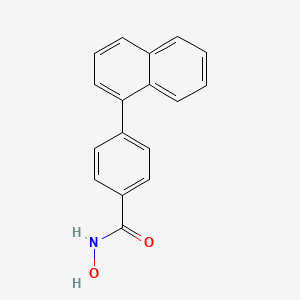
N-hydroxy-4-(naphthalen-1-yl)benzamide
Descripción general
Descripción
N-hydroxy-4-(naphthalen-1-yl)benzamide is a cell-permeable compound . It is a potent and selective HDAC8 inhibitor . The empirical formula is C17H13NO2 and it has a molecular weight of 263.29 .
Molecular Structure Analysis
The molecular structure of N-hydroxy-4-(naphthalen-1-yl)benzamide is characterized by an empirical formula of C17H13NO2 . More detailed structural information may be obtained through techniques such as X-ray single crystallography .Physical And Chemical Properties Analysis
N-hydroxy-4-(naphthalen-1-yl)benzamide is a white to tan powder . It is soluble in DMSO at a concentration of at least 14 mg/mL . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Colorimetric Sensing of Fluoride Anions :
- N-hydroxy-4-(naphthalen-1-yl)benzamide derivatives have been synthesized for the colorimetric sensing of fluoride anions. A particular compound containing a 3,5-dinitrophenyl group exhibited a color transition from colorless to black in response to fluoride anion concentrations, demonstrating its effectiveness in naked-eye detection of fluoride anion in solutions (Younes et al., 2020).
Synthesis and Characterization for Potential Applications :
- These compounds have been the subject of extensive synthesis and characterization studies. For example, one study focused on the synthesis and characterization of benzamide derivatives and their potential applications in various fields. The study highlighted the versatility of these compounds in different applications, from industrial to medicinal (Salahuddin et al., 2014).
Molecular Structure Investigations :
- Detailed molecular structure investigations have been carried out for these compounds. For instance, the reaction of N, N-diisopropylbenzamide derivatives with lithium and naphthalene under specific conditions led to the formation of substituted benzamides. Such structural studies are crucial for understanding the properties and potential applications of these compounds (Alonso et al., 1998).
Photocyclization Studies :
- The synthesis of polybenzoquinazolines through intramolecular dehydration of photocyclization of N-hydroxy-4-(naphthalen-1-yl)benzamide derivatives has been investigated. This work highlights the potential use of these compounds in the development of novel materials with specific optical properties (Wei et al., 2016).
Antibacterial Agents :
- Research has also been conducted on the potential of N-hydroxy-4-(naphthalen-1-yl)benzamide derivatives as potent antibacterial agents. For example, certain synthetic derivatives were found to be effective against various bacterial strains, indicating their potential in the development of new antibiotics (Abbasi et al., 2015).
Direcciones Futuras
The future directions of research on N-hydroxy-4-(naphthalen-1-yl)benzamide could involve further exploration of its role as a HDAC8 inhibitor . Additionally, given the importance of benzamides in various industries and their potential therapeutic applications, new synthetic methods for this type of compounds can be of considerable importance .
Propiedades
IUPAC Name |
N-hydroxy-4-naphthalen-1-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-17(18-20)14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,20H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQVYJOPUCLLCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-4-(naphthalen-1-yl)benzamide | |
CAS RN |
106359-61-9 | |
| Record name | 106359-61-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![14-[2-(Diethylamino)ethyl]-10-[2-(2-hydroxyethylamino)ethylamino]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-4-ol](/img/structure/B1678588.png)
![2,3,8-Trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1678589.png)
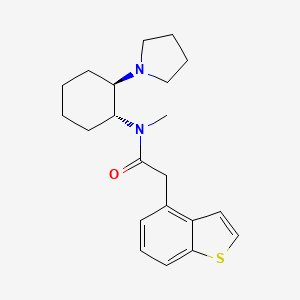
![1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1678592.png)
![2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid](/img/structure/B1678593.png)
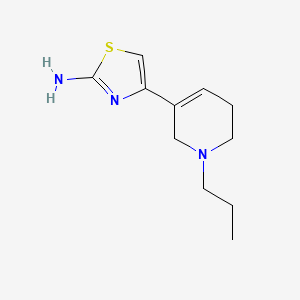
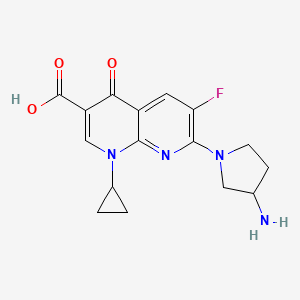
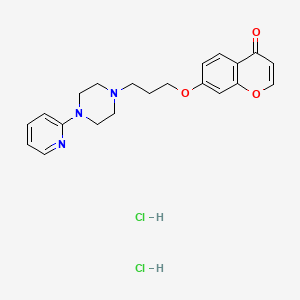
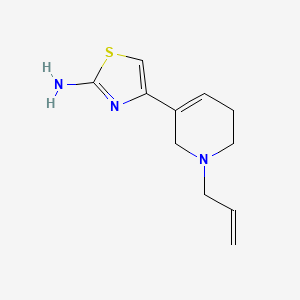
![10-(2-Aminoethylamino)-14-[2-(diethylamino)ethyl]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-4-ol](/img/structure/B1678599.png)

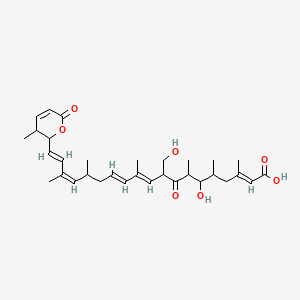
![tert-butyl N-[(2S,3S)-6-[[(2S,3S)-5-[[(2S)-1-[[3-(aminomethyl)phenyl]methylamino]-4-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1678603.png)
